4-methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
4-methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with a unique structure that combines elements of piperidine, chromene, and oxazine
Properties
CAS No. |
904011-66-1 |
|---|---|
Molecular Formula |
C21H28N2O3 |
Molecular Weight |
356.5g/mol |
IUPAC Name |
4-methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H28N2O3/c1-13-8-18(24)26-19-15(13)6-7-17-16(19)11-23(12-25-17)14-9-20(2,3)22-21(4,5)10-14/h6-8,14,22H,9-12H2,1-5H3 |
InChI Key |
GRKOIADYNJFOEO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4CC(NC(C4)(C)C)(C)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4CC(NC(C4)(C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from simpler precursors.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
4-methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like oxone, leading to the formation of hydroxylamines.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl moiety.
Common Reagents and Conditions
Oxidation: Oxone, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, nucleophiles like amines and thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylamines, while reduction can produce amines or alcohols.
Scientific Research Applications
4-methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through the modulation of oxidative stress pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of the target compound.
2,2,6,6-Tetramethyl-4-piperidinol: Another related compound with similar structural features.
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl): A stable free radical used in oxidation reactions.
Uniqueness
4-methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to its combination of piperidinyl, chromene, and oxazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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